ent-Calindol-13C,d2 Hydrochloride
Overview
Description
ent-Calindol-13C,d2 Hydrochloride: is a labeled analogue of ent-Calindol, which is a new calcimimetic acting at the calcium-sensing receptor. The compound is used in various scientific research applications, particularly in metabolic research and organic chemistry.
Chemical Reactions Analysis
ent-Calindol-13C,d2 Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ent-Calindol-13C,d2 Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Utilized in metabolic research to study metabolic pathways in vivo.
Medicine: Employed in clinical diagnostics for imaging and diagnosis.
Industry: Used in the production of stable isotope-labeled compounds for various industrial applications.
Mechanism of Action
The mechanism of action of ent-Calindol-13C,d2 Hydrochloride involves its role as a calcimimetic, acting at the calcium-sensing receptor. This interaction influences calcium homeostasis in the body, which is crucial for various physiological processes.
Comparison with Similar Compounds
ent-Calindol-13C,d2 Hydrochloride is unique due to its stable isotope labeling, which makes it particularly useful in research applications. Similar compounds include:
ent-Calindol: The non-labeled analogue.
Cinacalcet: Another calcimimetic used in the treatment of secondary hyperparathyroidism.
Etelcalcetide: A calcimimetic used in the management of secondary hyperparathyroidism in patients with chronic kidney disease.
Properties
IUPAC Name |
(1S)-N-[dideuterio(1H-indol-2-yl)(113C)methyl]-1-naphthalen-1-ylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2.ClH/c1-15(19-11-6-9-16-7-2-4-10-20(16)19)22-14-18-13-17-8-3-5-12-21(17)23-18;/h2-13,15,22-23H,14H2,1H3;1H/t15-;/m0./s1/i14+1D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFILKQPBQZIRST-XKBPQDPTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])(C1=CC2=CC=CC=C2N1)N[C@@H](C)C3=CC=CC4=CC=CC=C43.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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